molecular formula C25H26FN3O5 B11291195 Ethyl 4-({[3-cyclopentyl-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate

Ethyl 4-({[3-cyclopentyl-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B11291195
M. Wt: 467.5 g/mol
InChI Key: FSXGFMIWWPRFSM-UHFFFAOYSA-N
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Description

Ethyl 4-({[3-cyclopentyl-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound that features a unique structure combining cyclopentyl, fluorophenyl, and imidazolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[3-cyclopentyl-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Imidazolidinone Core: This can be achieved by reacting cyclopentanone with 4-fluoroaniline under acidic conditions to form the intermediate imine, which is then cyclized to form the imidazolidinone ring.

    Acetylation: The imidazolidinone intermediate is then acetylated using acetic anhydride to introduce the acetyl group.

    Coupling with Ethyl 4-aminobenzoate: The acetylated imidazolidinone is then coupled with ethyl 4-aminobenzoate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[3-cyclopentyl-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates or imidazolidinones.

Scientific Research Applications

Ethyl 4-({[3-cyclopentyl-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-({[3-cyclopentyl-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their function. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-({[3-cyclopentyl-1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate
  • Ethyl 4-({[3-cyclopentyl-1-(4-bromophenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate

Uniqueness

Ethyl 4-({[3-cyclopentyl-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its chloro- and bromo- analogs.

Properties

Molecular Formula

C25H26FN3O5

Molecular Weight

467.5 g/mol

IUPAC Name

ethyl 4-[[2-[3-cyclopentyl-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C25H26FN3O5/c1-2-34-24(32)16-7-11-18(12-8-16)27-22(30)15-21-23(31)29(20-13-9-17(26)10-14-20)25(33)28(21)19-5-3-4-6-19/h7-14,19,21H,2-6,15H2,1H3,(H,27,30)

InChI Key

FSXGFMIWWPRFSM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2C3CCCC3)C4=CC=C(C=C4)F

Origin of Product

United States

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